molecular formula C7H11O4SSn B14289621 CID 78060901

CID 78060901

Katalognummer: B14289621
Molekulargewicht: 309.94 g/mol
InChI-Schlüssel: SOXGWENMADPAKH-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78060901” is a chemical entity listed in the PubChem database

Vorbereitungsmethoden

The synthetic routes and reaction conditions for the preparation of CID 78060901 involve several steps. The preparation method typically includes the use of specific reagents and solvents to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

CID 78060901 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Wissenschaftliche Forschungsanwendungen

CID 78060901 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used to study the effects of specific chemical interactions on biological systems. In medicine, this compound could be investigated for its potential therapeutic properties. In industry, it may be used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of CID 78060901 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical effects, depending on the nature of the targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

CID 78060901 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison can help identify the specific features that make this compound distinct and valuable for specific applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and diverse applications make it an important subject of study for researchers in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C7H11O4SSn

Molekulargewicht

309.94 g/mol

InChI

InChI=1S/C6H10O4S.CH3.Sn/c7-5(8)1-3-11-4-2-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);1H3;/q;;+2/p-2

InChI-Schlüssel

SOXGWENMADPAKH-UHFFFAOYSA-L

Kanonische SMILES

C[Sn]1OC(=O)CCSCCC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.